molecular formula C18H17N3O3 B4990607 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

Cat. No.: B4990607
M. Wt: 323.3 g/mol
InChI Key: GXGZKQQNDDGTJO-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is known for its stability and ability to participate in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

Preparation Methods

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which can be substituted with bromomethylphenyl or bromoalkyl groups. The resulting bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .

Chemical Reactions Analysis

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the dimethylamino benzoate moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZKQQNDDGTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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